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(S)-alpha-Methyl-4-Iodophenylalanine
Overview
Description
(S)-alpha-Methyl-4-Iodophenylalanine is a chiral amino acid derivative with an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methyl-4-Iodophenylalanine typically involves the iodination of a suitable precursor, such as (S)-alpha-Methylphenylalanine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and optimizing the yield.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Methyl-4-Iodophenylalanine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or sodium hydroxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate derivatives, while reduction can lead to deiodinated phenylalanine derivatives.
Scientific Research Applications
Protein Engineering
Incorporation in Proteins
(S)-alpha-Methyl-4-Iodophenylalanine serves as a model unnatural amino acid for the incorporation into proteins via the opal (UGA) codon. This incorporation allows researchers to modify the primary structure of proteins, enabling the study of protein function and interactions in a more controlled manner. A notable study demonstrated the successful site-specific incorporation of this compound into the Ras protein using a cell-free translation system, showcasing its potential in advancing protein engineering techniques .
Chemoselective Modifications
The compound can also be utilized for chemoselective modifications of proteins, which is crucial for developing new bioconjugation strategies. This capability allows for the targeted alteration of protein properties, enhancing their functionality for therapeutic applications .
Oncology Applications
Diagnostic Imaging
this compound has been explored as a radiolabeled amino acid for diagnostic imaging in oncology. For instance, studies have shown that radioiodinated derivatives, such as 4-[123I]Iodo-L-phenylalanine, can be used as SPECT tracers to visualize tumor uptake in gliomas. In clinical trials, this radiotracer demonstrated effective targeting of tumor tissues, providing valuable insights into tumor biology and treatment responses .
Therapeutic Use
The compound has also been investigated for its therapeutic potential in treating gliomas. In a study involving systemic endoradiotherapy with 131I-labeled this compound, patients showed promising responses with no significant toxicity observed. The treatment led to measurable decreases in tumor volume and metabolic activity as assessed by imaging techniques . This positions the compound as a potential candidate for further development in targeted cancer therapies.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of (S)-alpha-Methyl-4-Iodophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-Methylphenylalanine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Iodophenylalanine: Contains the iodine atom but lacks the alpha-methyl group, affecting its steric properties.
Uniqueness
(S)-alpha-Methyl-4-Iodophenylalanine is unique due to the presence of both the alpha-methyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
(S)-alpha-Methyl-4-Iodophenylalanine, a derivative of phenylalanine, has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and implications in various fields, including medicinal chemistry and enzyme inhibition.
Chemical Structure and Properties
This compound possesses an iodine atom at the para position of the phenyl ring, which significantly influences its reactivity and biological interactions. The presence of the iodine atom allows for unique halogen bonding capabilities, enhancing its binding affinity to certain biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways related to neurotransmitter synthesis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are critical in neuropharmacology.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotoxicity Studies : Analog studies have shown that compounds similar to this compound can act as substrates for monoamine oxidase (MAO), particularly MAO-B, leading to dopaminergic neurotoxicity . This suggests a potential role in neurodegenerative disease models.
- Transport Mechanisms : The compound has been evaluated for its uptake via amino acid transporters in cancer cells. Studies indicate that radioiodinated derivatives demonstrate significant uptake in breast cancer cell lines, mediated by LAT1/CD98hc transporters .
Research Findings and Case Studies
Several studies have highlighted the biological implications of this compound:
- Enzyme Interaction : A study demonstrated that this compound acts as a substrate for MAO-B, which is crucial in the metabolism of neurotransmitters. This interaction could lead to increased levels of neurotoxic metabolites in dopaminergic systems .
- Cancer Research : In vitro studies have shown that radioiodinated phenylalanine derivatives can be effectively used as tracers for imaging in cancer diagnostics. The uptake mechanism was found to be comparable to that of natural phenylalanine, indicating potential applications in targeted cancer therapies .
- Structural Biology Applications : Research on site-specific incorporation of 4-Iodo-L-phenylalanine into proteins has opened avenues for studying protein structure and function. This incorporation can enhance the understanding of protein dynamics and interactions at a molecular level .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(2S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)I)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303942 | |
Record name | 4-Iodo-α-methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215092-16-2 | |
Record name | 4-Iodo-α-methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215092-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-α-methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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